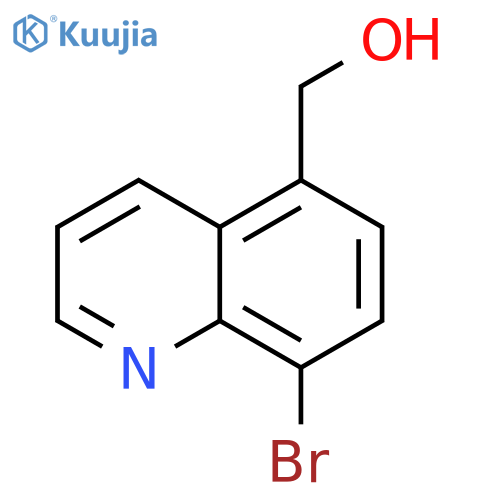Cas no 943847-25-4 ((8-bromoquinolin-5-yl)methanol)

943847-25-4 structure
商品名:(8-bromoquinolin-5-yl)methanol
CAS番号:943847-25-4
MF:C10H8BrNO
メガワット:238.08062171936
MDL:MFCD28336422
CID:5458782
PubChem ID:119094797
(8-bromoquinolin-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 5-Quinolinemethanol, 8-bromo-
- (8-bromoquinolin-5-yl)methanol
-
- MDL: MFCD28336422
- インチ: 1S/C10H8BrNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2
- InChIKey: CGVXFYVJMYTZQT-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(CO)C=CC=2Br)C=CC=1
(8-bromoquinolin-5-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8394794-0.1g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 0.1g |
$376.0 | 2025-02-21 | |
| Enamine | EN300-8394794-0.5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 0.5g |
$847.0 | 2025-02-21 | |
| Enamine | EN300-8394794-0.25g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 0.25g |
$538.0 | 2025-02-21 | |
| Enamine | EN300-8394794-10.0g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
| 1PlusChem | 1P02809H-250mg |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95% | 250mg |
$727.00 | 2024-04-19 | |
| Enamine | EN300-8394794-5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95% | 5g |
$3147.0 | 2023-09-02 | |
| 1PlusChem | 1P02809H-5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95% | 5g |
$3952.00 | 2024-04-19 | |
| 1PlusChem | 1P02809H-2.5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95% | 2.5g |
$2691.00 | 2024-04-19 | |
| Enamine | EN300-8394794-2.5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
| Enamine | EN300-8394794-1.0g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 |
(8-bromoquinolin-5-yl)methanol 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
943847-25-4 ((8-bromoquinolin-5-yl)methanol) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
